molecular formula C6H20Cl3N3 B13579196 N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride CAS No. 72864-15-4

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride

Cat. No.: B13579196
CAS No.: 72864-15-4
M. Wt: 240.6 g/mol
InChI Key: HRKICRHARITSQS-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride: is a polyamine compound that is commonly used in various scientific and industrial applications. It is known for its ability to interact with nucleic acids and stabilize membranes, making it a valuable compound in biochemical and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(3-Aminopropyl)-1,3-propanediamine involves a two-step reaction process. Initially, ammonia reacts with acrylonitrile in the presence of a molecular sieve catalyst to produce N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield N-(3-Aminopropyl)-1,3-propanediamine .

Industrial Production Methods: The industrial production of N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the overall yield reaching over 80% .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .

Mechanism of Action

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride exerts its effects by interacting with nucleic acids and stabilizing cell membranes. It binds to DNA and RNA, enhancing their stability and protecting them from degradation. The compound also modulates various cellular activities, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and medical research applications .

Properties

CAS No.

72864-15-4

Molecular Formula

C6H20Cl3N3

Molecular Weight

240.6 g/mol

IUPAC Name

N'-(3-aminopropyl)propane-1,3-diamine;trihydrochloride

InChI

InChI=1S/C6H17N3.3ClH/c7-3-1-5-9-6-2-4-8;;;/h9H,1-8H2;3*1H

InChI Key

HRKICRHARITSQS-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCCN.Cl.Cl.Cl

Origin of Product

United States

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